Butalbital-d5
Overview
Description
Butalbital-d5 is an analytical reference material intended for use as an internal standard for the quantification of butalbital . It is a derivative of barbituric acid where the hydrogens at position 5 are substituted by an allyl group and an isobutyl group . It is a short-to-intermediate acting member of barbiturates that exhibit muscle-relaxing and anti-anxiety properties .
Molecular Structure Analysis
The molecular formula of Butalbital-d5 is C11H11D5N2O3 . The formal name is 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione . The InChI code is InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 .
Physical And Chemical Properties Analysis
Butalbital-d5 has a molecular weight of 229.29 . The product is stored at -20°C and shipped at room temperature .
Scientific Research Applications
Maternal Use and Birth Defects : Butalbital is used for migraine and tension-type headaches. There's limited information on its teratogenicity, which is critical due to its ability to cross the placenta (Browne et al., 2014).
Improved GC/MS Analysis : A method using d5-pentobarbital as the internal standard improves the GC/MS analysis of butalbital in urine, providing more accurate detection and quantification (Liu et al., 1994).
Impact on Driving Impairment : Butalbital, used in migraine and muscle pain treatment, is a common barbiturate in impaired driving cases. It can cause CNS depression, affecting motor coordination and balance, which is crucial in driving (Yeakel & Logan, 2013).
Determination from Serum Using CE : A method using capillary electrophoresis (CE) and ultraviolet detection for determining butalbital in serum has been developed. This method can detect butalbital at concentrations as low as 1 μg/mL (Srinivasan & Bartlett, 2000).
Use During Pregnancy : There's a debate on prescribing butalbital during pregnancy due to its association with congenital heart defects and its potential for habituation and medication overuse headache (Tepper, 2014).
Postmortem Tissue Distribution : In forensic toxicology, understanding the distribution of butalbital in postmortem tissues is crucial. This knowledge assists in estimating drug concentrations in fatal accident investigations (Lewis et al., 2003).
Monitoring Abuse in Headache Patients : Hair analysis using GC-MS can document abuse of butalbital in headache patients. This method is beneficial for monitoring medication overuse, a significant concern in chronic migraine treatment (Ferrari et al., 2015).
General Efficacy and Concerns : Butalbital-containing analgesics are effective for episodic tension-type headaches but have not been studied in placebo-controlled trials for migraine. Concerns include the risk of overuse, medication-overuse headache, and withdrawal (Silberstein & Mccrory, 2001).
Impact on Neuronal Activation : Butalbital affects neuronal activation, which is relevant in migraine and headache disorders. Its impact on the GABAA receptors indicates a therapeutic target in these conditions (Cutrer et al., 1999).
Extracorporeal Elimination in Poisoning Cases : Hemodialysis can be used to augment the elimination of butalbital in overdose cases, demonstrating its utility in severe poisoning scenarios (Poyant et al., 2018).
Comparison of 2H- and 13C-Analogues : The study compares the performance characteristics of 2H5-butalbital and 13C4-butalbital as internal standards in GC-MS quantitation, providing insights into the effectiveness and cross-contribution phenomena in quantitation (Chang & Liu, 2001).
Butalbital in Environmental Settings : The stability and occurrence of butalbital in the aquatic environment are studied, suggesting its high stability and recalcitrance once released into the environment (Peschka et al., 2006).
Safety And Hazards
properties
IUPAC Name |
5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVHFVZFNXBMQJ-MZTCHHLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661837 | |
Record name | Butalbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butalbital-d5 | |
CAS RN |
145243-96-5 | |
Record name | Butalbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 145243-96-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.